molecular formula C12H12N2O3 B161910 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide CAS No. 128242-87-5

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No. B161910
M. Wt: 232.23 g/mol
InChI Key: VADKFYFJRQGHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as EPOC or Ethylphenyloxazolylcarboxamide and has a molecular formula of C12H12N2O3.

Mechanism Of Action

The mechanism of action of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antifungal activity by disrupting the fungal cell membrane.

Biochemical And Physiological Effects

Studies have shown that 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been shown to have antioxidant activity, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in lab experiments is its potential for use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are numerous future directions for research involving 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide. One potential area of study is its use as a potential anticancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Other potential areas of study include its use as a ligand for metal complexes and its potential for use in the development of new fluorescent probes for detecting metal ions.
Conclusion:
In conclusion, 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with potential applications in various fields of scientific research. Its ease of synthesis and potential for use as a fluorescent probe make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its potential for use in treating various diseases.

Synthesis Methods

The synthesis of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide can be achieved through various methods, including the reaction of ethyl phenyl ketoxime with ethyl chloroformate and subsequent cyclization with hydroxylamine hydrochloride. Another method involves the reaction of 2-phenyl-2-oxazoline with ethyl chloroformate and hydroxylamine hydrochloride.

Scientific Research Applications

The potential applications of 5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide in scientific research are numerous. This compound has been studied for its anticancer, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.

properties

CAS RN

128242-87-5

Product Name

5-Ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,15)

InChI Key

VADKFYFJRQGHIJ-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N

synonyms

5-ETHOXY-2-PHENYLOXAZOLE-4-CARBOXAMIDE

Origin of Product

United States

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